6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid
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Overview
Description
6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid is a chemical compound with the molecular formula C13H13F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexanoic acid chain with an oxo group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethylbenzene and hexanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid
- 6-Oxo-6-(2-trifluoromethylphenyl)hexanoic acid
- 6-Oxo-6-(3-difluoromethylphenyl)hexanoic acid
Uniqueness
6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
Properties
IUPAC Name |
6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)10-5-3-4-9(8-10)11(17)6-1-2-7-12(18)19/h3-5,8H,1-2,6-7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEYCGVQYBZOEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620415 |
Source
|
Record name | 6-Oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502651-11-8 |
Source
|
Record name | 6-Oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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